molecular formula C20H18ClN3O2 B6540301 N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide CAS No. 1021266-53-4

N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

Cat. No. B6540301
CAS RN: 1021266-53-4
M. Wt: 367.8 g/mol
InChI Key: NESLJYMXLUOMCV-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The exact structure of “N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide” would depend on the specific locations of the chlorophenyl and dihydropyridazinyl groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its molecular structure. For benzamides, the molecular weight is typically around 121.1366 . The specific properties of “N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide” would depend on its exact structure.

Scientific Research Applications

Anticancer Potential

Benzamides, including F5147-0392, have been investigated for their potential as anticancer agents. Their ability to modulate cellular processes, such as cell cycle progression and apoptosis, makes them promising candidates for cancer therapy. Researchers explore their effects on specific cancer cell lines and evaluate their mechanisms of action .

Anti-HIV Activity

Indole derivatives, which include benzamides, have been synthesized and screened for their anti-HIV activity. F5147-0392 may exhibit inhibitory effects against HIV replication in infected cells. Further studies are needed to elucidate its precise mode of action and potential therapeutic applications .

Neurological Disorders

Benzamides have shown promise in the treatment of neurological disorders. Researchers investigate their interactions with neurotransmitter receptors, such as dopamine D2 receptors, which play a crucial role in conditions like schizophrenia and Parkinson’s disease. F5147-0392’s affinity for these receptors warrants exploration .

Antiplatelet Activity

Amide derivatives, including benzamides, have demonstrated antiplatelet activity. F5147-0392’s impact on platelet aggregation and clot formation could be relevant for cardiovascular health. Understanding its mechanism of action may lead to novel antithrombotic therapies .

Insecticides and Pest Control

Benzamides have been investigated as potential insecticides due to their effects on insect nervous systems. F5147-0392’s structure and properties may contribute to its efficacy in pest control. Researchers explore its selectivity, toxicity, and environmental impact .

Materials Science and Polymer Chemistry

Benzamides find applications in materials science and polymer chemistry. They serve as intermediates for synthesizing functional polymers, including those used in plastics, coatings, and adhesives. F5147-0392’s reactivity and compatibility with other monomers are relevant considerations .

Safety and Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and suspected of causing genetic defects . It’s important to handle such compounds with care, using appropriate personal protective equipment.

properties

IUPAC Name

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-17-9-7-15(8-10-17)18-11-12-19(25)24(23-18)14-4-13-22-20(26)16-5-2-1-3-6-16/h1-3,5-12H,4,13-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLJYMXLUOMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide

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